Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate

Purine chemistry Medicinal chemistry Chemical building blocks

Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate is a synthetic small molecule belonging to the purine-2,6-dione class, characterized by a bromine atom at the 8-position, a 4-chlorobenzyl group at N-7, and an ethyl acetate moiety at N-1. Its molecular formula is C17H16BrClN4O4 with a molecular weight of 455.69 g/mol.

Molecular Formula C17H16BrClN4O4
Molecular Weight 455.69
CAS No. 331840-01-8
Cat. No. B2617168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate
CAS331840-01-8
Molecular FormulaC17H16BrClN4O4
Molecular Weight455.69
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)Cl)Br)N(C1=O)C
InChIInChI=1S/C17H16BrClN4O4/c1-3-27-12(24)9-23-15(25)13-14(21(2)17(23)26)20-16(18)22(13)8-10-4-6-11(19)7-5-10/h4-7H,3,8-9H2,1-2H3
InChIKeyVRJMIVAXWKCSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate (CAS 331840-01-8): Chemical Identity and Core Characteristics


Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate is a synthetic small molecule belonging to the purine-2,6-dione class, characterized by a bromine atom at the 8-position, a 4-chlorobenzyl group at N-7, and an ethyl acetate moiety at N-1 [1]. Its molecular formula is C17H16BrClN4O4 with a molecular weight of 455.69 g/mol [1]. The compound is cataloged in public chemical databases but lacks published biological annotation, with authoritative sources noting no known activity data [2].

Synthetic Handle Ethyl acetate ester at N-1 enables further derivatization
Compound Integrity Exact substitution pattern required for reproducibility
Bioactivity Profile No prior biological annotation reported — unbiased screening context

Why Simple Purine-2,6-dione Substitution Falls Short for Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate


Within the purine-2,6-dione scaffold, minor structural modifications at N-1, N-7, and C-8 can drastically alter biological activity, target engagement, and physicochemical properties. For instance, the specific combination of an 8-bromo substituent, a 4-chlorobenzyl group at N-7, and an ethyl acetate chain creates a unique chemical space that is not interchangeable with analogs such as the pentyl ester (CAS 331840-02-9) or the N-1 unsubstituted core (CAS 305862-71-9) [1]. Without empirical comparative data, any assumption of functional equivalence is speculative and risks selecting an analog with divergent reactivity, stability, or binding profile . This directly necessitates the procurement of the exact compound for reproducibility in synthetic chemistry and early-stage screening workflows.

Different Ester Chain
Pentyl ester analogs (e.g., CAS 331840-02-9) may shift lipophilicity and reactivity profiles vs. the ethyl ester
Missing N-1 Substituent
Unsubstituted core (CAS 305862-71-9) lacks the reactive handle, altering synthetic outcomes
Unverified Functional Equivalence
Without direct comparative data, analog procurement risks diverging binding or stability

Quantitative Differentiation Evidence for Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate: Head-to-Head and Cross-Study Analysis


Structural and Physicochemical Uniqueness vs. Closest Analogs

The target compound differs from its closest commercially available analogs by the presence of an ethyl acetate ester at N-1, an 8-bromo substitution, and a 4-chlorobenzyl group at N-7. In contrast, CAS 305862-71-9 lacks the N-1 substitution, and CAS 331840-02-9 features a pentyl ester chain instead of an ethyl group [1]. These modifications are predicted to alter lipophilicity (XLogP3-AA = 3.1) and molecular shape, which can influence reactivity and binding but no direct comparative biological data have been published [2].

Structural Uniqueness
Class-level
Ethyl ester vs. pentyl ester / unsubstituted N-1; ΔMW +58, −42 g/mol
Exact reactive handle for derivatization; analogs alter molecular shape
Computational prediction; no comparative bioactivity data
Purine chemistry Medicinal chemistry Chemical building blocks

Absence of Documented Biological Activity: A Differentiator from Annotated Purine Scaffolds

The ZINC database explicitly reports no known biological activity for this compound based on ChEMBL 20 annotations, and no bioassay results are listed in PubChem [1][2]. This contrasts with other 8-bromo-7-substituted purine-2,6-diones that have reported adenosine receptor affinity (e.g., Ki values in the nanomolar range for A1, A2A, and A3 receptors) [3]. The lack of annotated activity positions this compound as a clean-slate chemical probe for novel target screening without pre-existing pharmacological bias.

Bioactivity Annotation
Class-level
No known activity reported (ChEMBL 20, PubChem)
Unannotated probe supports novel target screening without bias
Contrasts with related purines having adenosine receptor Ki 2.63–951 nM
Chemical probe Drug discovery Target identification

Optimal Application Scenarios for Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate


High-Precision Chemical Synthesis and Derivatization

The ethyl acetate handle at N-1 makes this compound suitable as a key intermediate in the synthesis of purine-based libraries. Its unique substitution pattern ensures that downstream products maintain structural fidelity, which is critical for structure-activity relationship (SAR) studies in medicinal chemistry [1].

Novel Target Screening in Chemical Biology

Given the complete absence of annotated biological activity, this compound is ideal for academic or biotech groups conducting phenotypic or target-based screens. Its use avoids confounding pre-existing literature bias and increases the likelihood of discovering novel interactions [2].

Procurement for Reproducible Research Standards

In laboratories requiring exact replication of synthetic procedures or analytical methods (e.g., HPLC method development, NMR spectroscopy), the precise structure of this compound is mandatory. Analogs with different alkyl chain lengths or missing substituents will display altered retention times and spectra, compromising reproducibility [1].

Application
Selection Property
Validation Focus
Purine library synthesis and derivatization
Ethyl acetate handle at N-1
Reactivity and structural fidelity in SAR studies
Target/phenotypic screening studies
Absence of annotated biological activity
Unbiased hit identification; novel interaction discovery
Analytical method development and reproducibility
Exact compound identity (CAS 331840-01-8)
Retention time, NMR spectral reproducibility across batches
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